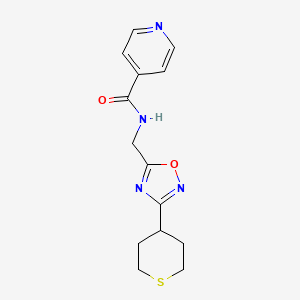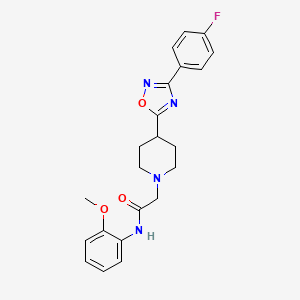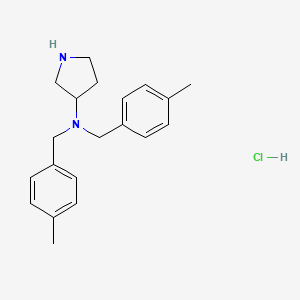![molecular formula C25H30N4O2 B2489142 N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide CAS No. 1185023-53-3](/img/structure/B2489142.png)
N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules similar to “N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide” often involves multi-step reactions, such as the Ugi reaction, which can produce novel classes of compounds with diverse functionalities in good to excellent yields. This method has been successfully applied in the synthesis of related biologically active compounds, indicating its potential utility for synthesizing the compound (Amirani Poor et al., 2018).
Molecular Structure Analysis
Molecular structure analysis of compounds with similar complexity typically employs spectroscopic techniques such as NMR and IR, along with X-ray crystallography. These methods help elucidate the compound’s configuration, conformation, and intramolecular interactions, crucial for understanding its chemical behavior and reactivity (Orek et al., 2012).
Chemical Reactions and Properties
The compound’s chemical reactivity and properties can be influenced by its functional groups and molecular structure. For instance, the presence of the triazaspiro[4.5]decane core and acetamide functionalities suggest potential for engaging in various chemical reactions, including nucleophilic substitutions and cycloadditions. The theoretical and experimental characterization of similar molecules provides insights into their reactivity patterns and interaction mechanisms with biological targets (Pandya & Joshi, 2021).
Physical Properties Analysis
The physical properties of such a compound, including solubility, melting point, and crystallinity, can be deduced from its molecular structure. For example, the presence of both hydrophobic (isopropyl and m-tolyl groups) and potentially hydrophilic (acetamide) regions in the molecule could affect its solubility in different solvents. Computational studies, alongside experimental determinations, offer valuable information on these aspects, contributing to a comprehensive understanding of the molecule’s behavior in various environments (Sharma et al., 2018).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles or nucleophiles, and photochemical behavior, are integral to understanding the compound's interactions and stability. Theoretical studies, including density functional theory (DFT) calculations, can predict the compound’s electronic structure, providing insights into its chemical properties and reactivity. Experimental studies complement these predictions, offering a detailed view of the molecule's behavior in chemical reactions (Rajanarendar et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The compound N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide belongs to a class of chemicals that have been the subject of extensive research due to their potential biological activities. Research efforts have been directed towards the synthesis of novel compounds with triazaspirodecane structures, such as the ones described by Rajanarendar et al. (2010), who synthesized isoxazolyl 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-diones and isoxazolyl 1-oxa-6-thia-2,4,9-triazaspiro[4.4]non-2-ene-8-ones showing significant biological activity against various standard strains (Rajanarendar et al., 2010).
Anticancer and Antimicrobial Potential
Compounds with structures related to this compound have demonstrated anticancer and antimicrobial potential. For instance, Akhter et al. (2023) explored the anti-liver carcinoma effects of triazole-coupled acetamide derivatives against the HepG2 cell line, with certain derivatives showing promising anti-proliferative activity (Akhter et al., 2023). Moreover, new spirothiazolidinone derivatives were evaluated for their antiviral activity, revealing strong activity against influenza A/H3N2 virus and human coronavirus 229E, showcasing the versatility of spiro compounds in developing new antiviral molecules (Apaydın et al., 2020).
Chemical Synthesis and Molecular Docking
The chemical synthesis of compounds related to this compound and their subsequent evaluation through molecular docking studies have been pivotal in understanding their potential pharmacological activities. Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018).
Propiedades
IUPAC Name |
2-[3-(3-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-17(2)19-7-9-21(10-8-19)26-22(30)16-29-13-11-25(12-14-29)27-23(24(31)28-25)20-6-4-5-18(3)15-20/h4-10,15,17H,11-14,16H2,1-3H3,(H,26,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZCVNYTHLYLBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2489062.png)
![3-Fluoro-4-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B2489063.png)

![2-[[6-(4-Morpholinyl)-4-oxo-3-(phenylmethyl)-2-quinazolinyl]thio]acetic acid ethyl ester](/img/structure/B2489065.png)
![1-(3,5-dimethylpiperidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2489066.png)



![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/no-structure.png)

![(1S,4R,5R)-2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2489076.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2489078.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
